molecular formula C12H14O B030223 4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one CAS No. 2979-69-3

4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B030223
CAS No.: 2979-69-3
M. Wt: 174.24 g/mol
InChI Key: NHDVZOXPHYFANX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one, also known as this compound, is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39128. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Health Benefits of 4,4-Dimethyl Phytosterols

Recent studies have explored the health benefits of compounds structurally related to 4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one, such as 4,4-dimethyl phytosterols. These compounds, with two methyl groups at the carbon-4 atom, show promise in disease prevention and are involved in the endogenous cannabinoid system (ECS). Their beneficial effects on various diseases highlight the need for further research to confirm their relationship with the ECS and their potential in clinical trials (Zhang et al., 2019).

Environmental Toxicology

Research on compounds such as 1,2-dimethylhydrazine (DMH) and 1,4‐dimethylnaphthalene, which share structural similarities with this compound, provides insights into the environmental toxicology and carcinogenic potential of these substances. Studies have been conducted to understand their biochemical, molecular, and histological mechanisms in colon carcinogenesis and residue levels in the environment, emphasizing the need for careful management and regulatory considerations (Venkatachalam et al., 2020); (Anastassiadou et al., 2021).

Industrial Applications and Bioactivity

The study of compounds like dimethyl ether (DME) and dimethyl sulphoxide (DMSO), related to this compound, reveals their significant industrial applications and potential biological activities. DME is highlighted for its use as an alternative fuel in compression ignition engines due to its environmental benefits and performance characteristics. Meanwhile, DMSO is recognized for its role in cell biology as a cryoprotectant, cell fusogen, and a permeability enhancing agent, indicating the diverse applications and bioactivities these compounds can offer (Park & Lee, 2014); (Yu & Quinn, 1998).

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDVZOXPHYFANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284810
Record name 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-69-3
Record name 2979-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl-5,5-dimethyl-5,6-dihydro-naphthalen-8(7H)-one-2-carboxylate (Compound E2, 1.05 g, 4.5 mmol) in 10 mL of ethanol and THF (10 mL) was added sodiumhydroxide 9 mL (1M solution). The solution was stirred for 16 h and thereafter acidified with 10% HCl. The mixture was extracted with ethyl acetate, the combined organic layer was washed with water and brine, and dried over MgSO4. The solvent was distilled off under reduced pressure to afford the title compound as a white solid. 1H NMR (Acetone-D6): δ 1.44 (s, 6H), 2.07 (t, J=6.7 Hz, 2H), 2.73 (t, J=6.7 Hz, 2H), 7.70 (d, J=8.2 Hz, 1H), 8.19 (dd, J=1.9, 8.2 Hz, 1H), 8.57 (d, J=1.9 Hz, 1H).
Name
methyl-5,5-dimethyl-5,6-dihydro-naphthalen-8(7H)-one-2-carboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Compound E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 350 ml of glacial acetic acid and 170 ml of acetic anhydride was cooled to 0° C. and CrO3, 25.0 g (0.25 mol) carefully added in small portions. The resulting mixture was stirred for 30 minutes before 120 ml of benzene was added. 1,2,3,4-tetrahydro-1,1-dimethylnaphthalene was added slowly as a solution in 30 ml of benzene. Upon completing the addition the reaction was stirred for 4 hours at 0° C. The solution was diluted with H2O (200 ml) and extracted with Et2O (5×50 ml). The combined organic layers were washed with water, saturated aqueous NaCO3, and saturated aqueous NaCl, before being dried over MgSO4. Removal of the solvents under reduced pressure, and distillation afforded 16.0 g (74%) of the product as a pale-yellow oil, bp 93-96° C./0.3 mm Hg 1H NMR (CDCl3): δ 8.02 (1H, dd, J=1.3, 7.8 Hz), 7.53 (1H, m ), 7.42 (1H, d, J=7.9 Hz), 7.29 (1H, m), 2.74 (2H, t, J=6.8 Hz), 2.02 (2H, t, J=6.8 Hz), 1.40 (6H, s).
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
74%
Customer
Q & A

Q1: What are the structural characteristics of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one?

A1: this compound is a cyclic ketone with two methyl groups attached to the same carbon atom in the ring structure. Its molecular formula is C12H14O. Importantly, one study demonstrated its synthesis through the reduction of 4,4-dimethylnaphthalen-1(4H)-one using zinc in acetic acid. []

Q2: Were any unique observations made during the synthesis of this compound?

A2: Yes, the reduction of 4,4-dimethylnaphthalen-1(4H)-one with zinc and acetic acid yielded not only this compound but also 1,2-dimethylnaphthalene. Interestingly, the expected phenolic product was not observed. [] This highlights the complexities of chemical reactions and the potential for unexpected outcomes.

Q3: Do any of the provided papers explore the biological activity of compounds structurally similar to this compound?

A3: Yes, one study investigated the antiproliferative activity of Longifolene-derived tetralone derivatives, which share structural similarities with this compound. [] These derivatives exhibited promising anticancer activity against various human cancer cell lines, suggesting that structural modifications to the core structure of this compound might lead to compounds with interesting biological properties.

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